

Pericosine A: A Promising Marine-Derived Compound for Anticancer Drug Discovery

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Pericosine A, a unique carbasugar metabolite derived from the marine fungus Periconia byssoides, has emerged as a compelling lead compound in the field of oncology drug discovery.[1][2][3] This technical guide provides a comprehensive overview of **Pericosine A**, detailing its biological activity, mechanism of action, and potential therapeutic applications. The document summarizes key quantitative data, outlines detailed experimental methodologies for its evaluation, and visualizes its known signaling pathways and experimental workflows, offering a critical resource for researchers advancing the preclinical development of this promising natural product.

Introduction

Marine natural products represent a rich and diverse source of novel chemical scaffolds with significant therapeutic potential.[1][2][3] **Pericosine A**, first isolated from the fungus Periconia byssoides associated with the sea hare Aplysia kurodai, is a C7 cyclohexenoid metabolite with a rare hybrid shikimate-polyketide framework.[1][4] It has demonstrated significant in vitro cytotoxicity against a range of cancer cell lines, with notable activity against leukemia, breast, and glioblastoma cells.[1][2][3] Mechanistic studies have identified the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and human topoisomerase II as primary molecular targets, suggesting a multi-faceted approach to its anticancer activity.[1][2][3][5] This guide will



delve into the technical details of **Pericosine A**'s biological effects and the experimental approaches to characterize them.

Biological Activity and Quantitative Data

Pericosine A exhibits potent cytotoxic and antitumor activities. Its efficacy has been quantified across various cancer cell lines, with key inhibitory concentrations (IC50) and effective doses (ED50) summarized below.

Table 1: In Vitro Cytotoxicity of Pericosine A

Cell Line	Cancer Type	IC50 / ED50 (μM)	Reference
P388	Murine Lymphocytic Leukemia	0.045 (ED50)	[6]
L1210	Murine Lymphocytic Leukemia	6.12	[7]
HL-60	Human Promyelocytic Leukemia	2.03	[7]
HBC-5	Human Breast Cancer	- (Selective Growth Inhibition)	[6]
SNB-75	Human Glioblastoma	- (Selective Growth Inhibition)	[6]

Note: The original literature often reports ED50 values for P388 cells, which is the effective dose for 50% inhibition.

Table 2: In Vitro Enzyme Inhibition by Pericosine A

Enzyme	Assay Type	Inhibition	Concentration	Reference
EGFR Protein Kinase	General "one- gel" method	40-70%	100 μg/mL	[6]
Topoisomerase II	Not specified	IC50: 100-300 mM	[6]	



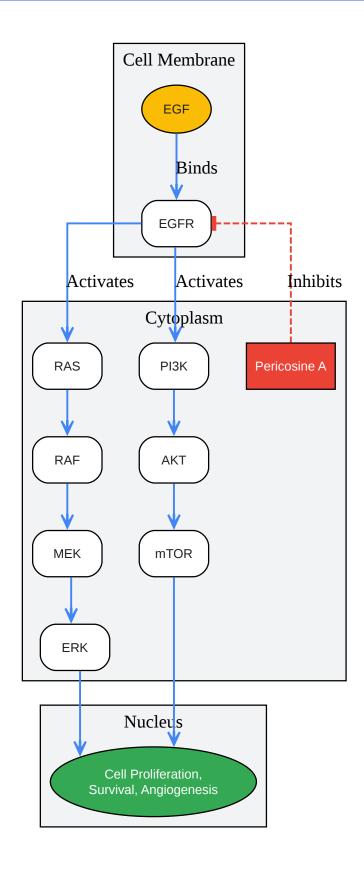
Mechanism of Action

Pericosine A's anticancer effects are attributed to its ability to interfere with critical cellular processes, primarily through the inhibition of two key enzymes: EGFR and Topoisomerase II.

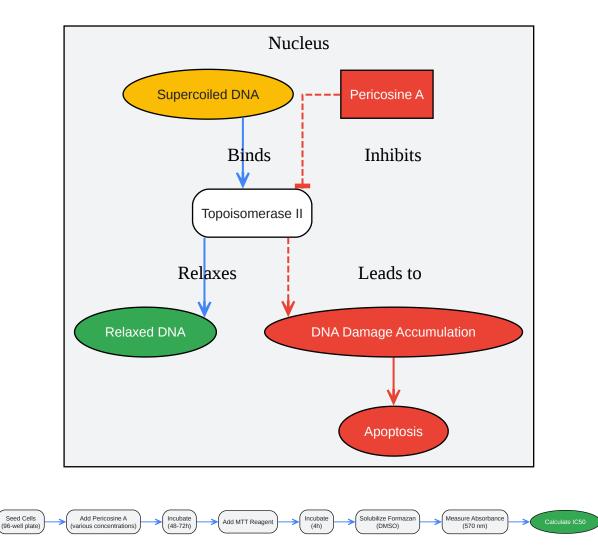
EGFR Tyrosine Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[8] Its overexpression or aberrant activation is a hallmark of many cancers. **Pericosine A** has been shown to inhibit EGFR, likely by interfering with its kinase activity, thereby blocking downstream signaling pathways crucial for tumor growth.[1][3]









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